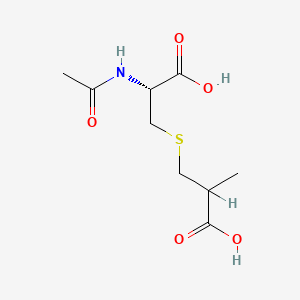
N-Acetyl-S-(2-carboxypropyl)cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2-carboxypropyl)cysteine, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO5S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
N-Acetyl-S-(2-carboxypropyl)cysteine has the molecular formula C9H15NO5S and a molecular weight of approximately 249.29 g/mol. Its structure includes an acetyl group and a carboxypropyl side chain, contributing to its solubility and reactivity in biological systems. The compound is known to exhibit antioxidant properties, which involve scavenging reactive oxygen species (ROS) and modulating cellular defense mechanisms through pathways like Nrf2 activation .
Antioxidant Activity
This compound demonstrates significant antioxidant activity by activating the Nrf2 pathway, leading to increased expression of antioxidant enzymes. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases.
Detoxification Mechanisms
As a metabolite of acrylamide, this compound plays a vital role in detoxifying neurotoxic substances. It enhances the solubility of acrylamide metabolites through conjugation with glutathione, facilitating their excretion from the body. Studies indicate that it can mitigate cytotoxic effects in renal tubular epithelial cells, suggesting its protective role against environmental toxins .
Diagnostic Potential
Recent studies have identified this compound as a candidate metabolite for diagnosing ECHS1 deficiency, a metabolic disorder affecting mitochondrial fatty acid oxidation. Elevated levels of this compound in urine can serve as biomarkers for early diagnosis, highlighting its clinical significance .
ECHS1 Deficiency Diagnosis
A study involving patients with ECHS1 deficiency showed that elevated urinary levels of this compound correlated with the disorder's severity. The research involved biochemical and genetic analyses to establish its potential as a diagnostic marker .
Protective Effects Against Chemotherapy-Induced Toxicity
Another investigation explored the protective effects of this compound on renal cells exposed to cisplatin, a common chemotherapeutic agent. The compound was found to reduce DNA damage and activate repair pathways, indicating its therapeutic potential in reducing nephrotoxicity associated with cancer treatments .
Neurodegenerative Diseases
Research is ongoing into the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings suggest that it may inhibit the formation of protein aggregates associated with these conditions, offering a potential therapeutic avenue.
Environmental Protection
The compound has shown promise in enhancing cellular protection against oxidative damage caused by environmental pollutants like copper oxide nanoparticles. This underscores its potential utility as an environmental protectant .
Propriétés
Numéro CAS |
73614-35-4 |
|---|---|
Formule moléculaire |
C9H15NO5S |
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C9H15NO5S/c1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t5?,7-/m0/s1 |
Clé InChI |
NCVHUCCOTCVUCB-MSZQBOFLSA-N |
SMILES |
CC(CSCC(C(=O)O)NC(=O)C)C(=O)O |
SMILES isomérique |
CC(CSC[C@@H](C(=O)O)NC(=O)C)C(=O)O |
SMILES canonique |
CC(CSCC(C(=O)O)NC(=O)C)C(=O)O |
Synonymes |
N-acetyl-S-(2-carboxypropyl)cysteine NACPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















